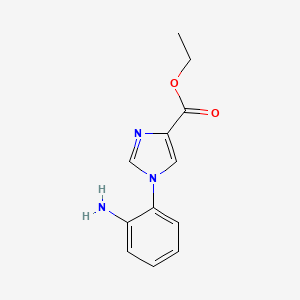

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It is also known by various synonyms, including ethyl imidazole-4-carboxylate , ethyl 4-imidazolecarboxylate , and 1H-imidazole-4-carboxylic acid ethyl ester . This compound belongs to the class of ring-substituted-1H-imidazole-4-carboxylic acid derivatives.

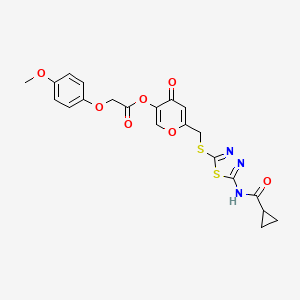

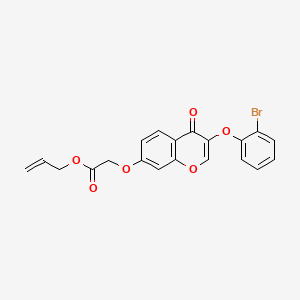

Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate consists of an imidazole ring substituted with an ethyl ester group and an amino group at the 2-position of the phenyl ring. The SMILES notation for this compound is CCOC(=O)C1=CN=CN1 . The compound’s molecular weight is approximately 140.14 g/mol .

Physical And Chemical Properties Analysis

- Melting Point : Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate exhibits a melting point range of 156°C to 160°C .

- Solubility : It is soluble in dimethyl sulfoxide (DMSO) and methanol , while being slightly soluble in water .

科学的研究の応用

Anti-tuberculosis Agents

Scientific Field

Summary of the Application

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative. It has been shown to act as a new class of anti-tuberculosis agents .

Methods of Application

The specific methods of application or experimental procedures for this compound as an anti-tuberculosis agent are not detailed in the sources available.

Results or Outcomes

The outcomes of using this compound as an anti-tuberculosis agent are not specified in the available sources .

Synthesis of Imidazo[1,5-a] and Imidazo[1,2-a]quinoxalines

Scientific Field

Summary of the Application

Imidazole derivatives are used in the synthesis of imidazo[1,5-a] and imidazo[1,2-a]quinoxalines, which possess a wide spectrum of biological activity .

Methods of Application

The synthesis involves innovative approaches, including intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole .

Results or Outcomes

The synthesis results in functionalized derivatives with pronounced biological activity. These derivatives serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Anticancer Agents

Summary of the Application

Imidazoquinoxalines are attracting the attention of researchers due to their anticancer activity, in particular against melanoma, T-lymphoma, myeloid leukemia, and colon cancer .

Methods of Application

The specific methods of application or experimental procedures for this compound as an anticancer agent are not detailed in the sources available.

Results or Outcomes

The outcomes of using this compound as an anticancer agent are not specified in the available sources .

Treatment of Neurodegenerative Diseases

Scientific Field

Summary of the Application

Imidazoquinoxalines are potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Methods of Application

The specific methods of application or experimental procedures for this compound in the treatment of neurodegenerative diseases are not detailed in the sources available.

Results or Outcomes

The outcomes of using this compound in the treatment of neurodegenerative diseases are not specified in the available sources .

Antioxidant Agents

Scientific Field

Summary of the Application

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential .

Methods of Application

The specific methods of application or experimental procedures for this compound as an antioxidant agent are not detailed in the sources available.

Results or Outcomes

These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

Anti-Inflammatory Agents

Summary of the Application

Imidazole derivatives show different biological activities such as anti-inflammatory .

Methods of Application

The specific methods of application or experimental procedures for this compound as an anti-inflammatory agent are not detailed in the sources available.

Results or Outcomes

The outcomes of using this compound as an anti-inflammatory agent are not specified in the available sources .

Safety And Hazards

特性

IUPAC Name |

ethyl 1-(2-aminophenyl)imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-15(8-14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBGIWMKCWTMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)

![2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2792758.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)

![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)

![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)